BenchChemオンラインストアへようこそ!

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide

Pyridine regioisomerism Hydrogen bond acceptor topology Target recognition geometry

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide (CAS 1058461-67-8) is a synthetic pyrimidinyl acetamide derivative with molecular formula C19H18N4O3 and molecular weight 350.4 g/mol. The compound features a 1,6-dihydropyrimidin-6-one core substituted at the 4-position with a 4-ethoxyphenyl group and N-linked via an acetamide bridge to a pyridin-3-yl moiety.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
CAS No. 1058461-67-8
Cat. No. B6542206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide
CAS1058461-67-8
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H18N4O3/c1-2-26-16-7-5-14(6-8-16)17-10-19(25)23(13-21-17)12-18(24)22-15-4-3-9-20-11-15/h3-11,13H,2,12H2,1H3,(H,22,24)
InChIKeyYZLQPXFBGCFTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide (CAS 1058461-67-8): Core Structural and Physicochemical Baseline for Procurement Decisions


2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide (CAS 1058461-67-8) is a synthetic pyrimidinyl acetamide derivative with molecular formula C19H18N4O3 and molecular weight 350.4 g/mol . The compound features a 1,6-dihydropyrimidin-6-one core substituted at the 4-position with a 4-ethoxyphenyl group and N-linked via an acetamide bridge to a pyridin-3-yl moiety. It belongs to a class of heterocyclic small molecules that have garnered interest as potential kinase inhibitor scaffolds and enzyme probes, though specific target engagement data for this exact compound remain limited in the public domain [1]. The presence of both hydrogen bond donor (amide NH) and multiple acceptor sites (pyrimidinone carbonyl, pyridine nitrogen, ethoxy oxygen) suggests capacity for directional intermolecular interactions relevant to target binding [1].

Why Generic Substitution of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide Fails: The Critical Role of Pyridine Regioisomerism and 4-Ethoxy Substitution


Substituting 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide with a positional isomer (pyridin-2-yl or pyridin-4-yl analog) or a methoxy congener is not scientifically equivalent. The pyridine nitrogen position dictates both the hydrogen-bonding geometry and the electronic character of the acetamide side chain, directly influencing target recognition. For instance, the pyridin-3-yl isomer places the nitrogen at a meta position relative to the acetamide linker, creating a distinct spatial orientation compared to the ortho (pyridin-2-yl) or para (pyridin-4-yl) variants [1]. Similarly, replacing the 4-ethoxy group with a methoxy group alters lipophilicity (calculated ΔlogP ~0.5–0.8 units) and steric bulk, affecting membrane permeability and binding pocket complementarity . Without head-to-head pharmacological data, these structural distinctions preclude safe generic substitution in any assay or synthetic pathway where the specific regioisomer has been validated.

Quantitative Differentiation Evidence for 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide (CAS 1058461-67-8)


Pyridine Regioisomer-Dependent Hydrogen Bond Acceptor Topology: Pyridin-3-yl vs. Pyridin-2-yl and Pyridin-4-yl Analogs

The pyridin-3-yl substituent in the target compound (CAS 1058461-67-8) orients the nitrogen lone pair in a meta geometry relative to the acetamide linker. In contrast, the pyridin-2-yl isomer (CAS 1058396-83-0) places the nitrogen in an ortho position, while the pyridin-4-yl isomer (CAS 1058207-75-2) places it in a para position. These regioisomeric differences produce distinct hydrogen bond acceptor vectors, with implications for kinase hinge-region binding where precise nitrogen positioning is critical [1]. Although no direct comparative IC50 data exist, class-level evidence from pyrimidine kinase inhibitor programs demonstrates that pyridine nitrogen position can alter biochemical IC50 by >10-fold in otherwise identical scaffolds [2].

Pyridine regioisomerism Hydrogen bond acceptor topology Target recognition geometry

4-Ethoxy vs. 4-Methoxy Phenyl Substitution: Impact on Calculated Lipophilicity and Steric Bulk

The target compound (CAS 1058461-67-8) bears a 4-ethoxyphenyl group, whereas the closest analog (CAS 1058198-10-9) bears a 4-methoxyphenyl group. Based on Hansch π constants, the ethoxy group (π = +0.38) contributes greater lipophilicity than methoxy (π = -0.02), yielding an estimated ΔlogP of ~+0.5 to 0.8 for the ethoxy-substituted compound [1]. Additionally, the ethoxy group's larger van der Waals volume (22.3 ų vs. 13.7 ų for methoxy) provides increased steric bulk, which may influence binding pocket occupancy [2]. In a structurally related dihydropyrimidine series, a 4-ethoxyphenyl-substituted compound (compound 26) demonstrated antiproliferative activity with an IC50 of 0.22 μM in MCF-7 breast cancer cells, indicating that the ethoxy substituent can confer potent cellular activity [3].

Lipophilicity Ethoxy vs. methoxy SAR LogP

Amide Side Chain Diversity: Pyridin-3-ylacetamide vs. Cyclopentyl and Oxolan-2-ylmethyl Analogs

The N-(pyridin-3-yl)acetamide side chain of the target compound provides a pyridine nitrogen capable of acting as a hydrogen bond acceptor, a feature absent in the N-cyclopentyl analog (CAS not assigned) and the N-[(oxolan-2-yl)methyl] analog (CAS 1060188-60-4) [1]. The pyridin-3-yl group also contributes to π-stacking potential and increased topological polar surface area (TPSA), which influences solubility and permeability. In kinase inhibitor design, the presence of a pyridine ring in the solvent-exposed region has been shown to improve aqueous solubility by 2- to 5-fold compared to cycloalkyl counterparts [2].

Amide side chain Kinase hinge binding Solubility Crystal packing

Recommended Research and Industrial Application Scenarios for 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide (CAS 1058461-67-8)


Kinase Inhibitor Scaffold Development Requiring Defined Pyridine Regioisomer Geometry

For kinase inhibitor discovery programs where the hinge-binding pharmacophore depends on precise pyridine nitrogen orientation, the pyridin-3-yl regioisomer provides a specific meta hydrogen bond acceptor geometry distinct from the ortho (pyridin-2-yl) and para (pyridin-4-yl) variants [1]. The 4-ethoxyphenyl substituent further contributes enhanced lipophilicity (estimated ΔlogP +0.5–0.8 vs. 4-methoxy analog) that may improve occupancy of hydrophobic back pockets [2]. Researchers should procure this specific CAS number when the pyridin-3-yl geometry has been validated by molecular docking or preliminary SAR, as substitution with alternative regioisomers may abrogate target binding.

Structure-Activity Relationship (SAR) Studies on Dihydropyrimidinone Core Modifications

This compound serves as a key intermediate or comparator in SAR campaigns exploring the effect of N-acetamide substituent variation on biological activity. Compared to N-cyclopentyl or N-[(oxolan-2-yl)methyl] analogs, the N-(pyridin-3-yl)acetamide side chain introduces an additional hydrogen bond acceptor (pyridine N), which can be systematically evaluated for its contribution to target affinity and selectivity [2]. The ethoxy group on the 4-phenyl ring can be compared against methoxy and halogen-substituted analogs to map lipophilic and steric requirements of the target binding site [3].

Cellular Antiproliferative Screening in Oncology Models

Based on class-level evidence showing that 4-ethoxyphenyl-substituted dihydropyrimidine derivatives can exhibit sub-micromolar antiproliferative activity (e.g., compound 26 with IC50 = 0.22 μM in MCF-7 breast cancer cells [3]), this compound is suitable for inclusion in oncology-focused screening panels. The pyridin-3-ylacetamide side chain may provide improved aqueous solubility relative to cycloalkyl analogs, potentially enhancing performance in cell-based assays by reducing compound aggregation and non-specific binding [2]. Procurement of high-purity (>95%) material from reputable vendors is recommended to minimize false-positive results from impurities.

Chemical Probe Development for Target Deconvolution Studies

The unique combination of a 1,6-dihydropyrimidin-6-one core, 4-ethoxyphenyl substituent, and pyridin-3-ylacetamide side chain provides a distinctive chemical fingerprint suitable for chemical proteomics and target identification studies. The pyridine ring enables potential metabolic labeling or biotinylation via the nitrogen for pull-down experiments [1]. When used as a chemical probe, specification of the exact CAS number (1058461-67-8) ensures reproducibility across independent laboratories, as the alternative pyridine regioisomers may interact with different off-target proteins, confounding target deconvolution efforts.

Quote Request

Request a Quote for 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.